1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene

Overview

Description

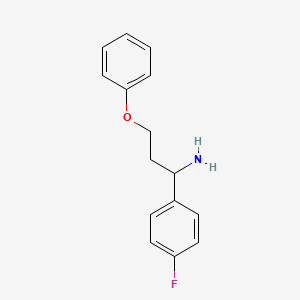

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene typically involves the following steps:

Phenol Activation: Phenol is activated using a suitable reagent, such as thionyl chloride, to form phenol chloride.

Nucleophilic Substitution: The activated phenol chloride is then reacted with 1-amino-3-chloropropane in the presence of a base, such as triethylamine, to form the intermediate compound.

Fluorination: The intermediate compound undergoes fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the para-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 1-(1-Nitro-3-phenoxypropyl)-4-fluorobenzene.

Reduction: this compound (reduced form).

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of biological systems, such as enzyme inhibition and receptor binding assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is similar to other compounds with similar functional groups, such as 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene and 1-(1-Amino-3-phenoxypropyl)-4-methylbenzene. the presence of the fluorine atom in this compound imparts unique chemical and biological properties that distinguish it from its counterparts.

Comparison with Similar Compounds

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene

1-(1-Amino-3-phenoxypropyl)-4-methylbenzene

1-(1-Amino-3-phenoxypropyl)-4-bromobenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene, also known as a derivative of phenoxypropyl amines, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions with various biological targets. Below is a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18FNO

- CAS Number : 1183495-16-0

- Molecular Weight : 273.32 g/mol

The presence of the amino group and fluorine atom in the structure contributes to the compound's reactivity and interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Antimicrobial Activity

Research indicates that derivatives similar to this compound possess antimicrobial properties. For example, studies have shown that certain phenoxypropyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to programmed cell death. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its ability to cross cell membranes.

- Metabolism : Metabolic studies suggest that it undergoes phase I and phase II reactions, leading to various metabolites.

- Excretion : Primarily eliminated through renal pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Notable Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications in the phenoxy group significantly affect the biological activity, particularly in enzyme inhibition and receptor binding affinity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKWGOVPXLFYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.